molecular formula C17H18N4O2S B2702653 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332149-58-3

3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2702653
CAS RN: 332149-58-3
M. Wt: 342.42
InChI Key: ONPWMJPDBOMAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to the one mentioned, with modifications in the purine-dione structure, have shown promising anticancer activities. For example, a study by Hayallah (2017) explored the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones. The synthesized compounds exhibited good to excellent inhibition activity against human breast cancer cell lines MCF-7, indicating potential therapeutic applications in cancer treatment (Hayallah, 2017).

Antimicrobial Activity

The synthesis and biological evaluation of novel compounds containing the purine-2,6-dione structure have also been investigated for antimicrobial properties. Ghorab et al. (2017) synthesized a new series of compounds that were evaluated for their antibacterial and antifungal activities. Some of these compounds displayed interesting antimicrobial activity, with a few showing higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Molecular Interaction Studies

Studies also delve into the molecular interaction patterns of methylxanthines, a category that includes caffeine and its derivatives, which are structurally related to the compound . Latosinska et al. (2014) conducted a combined experimental and computational study on methylxanthines to understand their therapeutic potential better. This research provides insights into the interactions responsible for the biological activity of these compounds, which could be relevant for designing new drugs with improved pharmacological profiles (Latosinska et al., 2014).

Synthesis and Structural Analysis

Efforts have been made to synthesize and structurally analyze compounds with similar structures for various applications. Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their antioxidant activity and DNA cleavage potential. Such research underscores the versatility of purine derivatives in drug development, highlighting their potential beyond anticancer and antimicrobial applications (Mangasuli et al., 2019).

properties

IUPAC Name

3-methyl-7-(2-phenylethyl)-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-11-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPWMJPDBOMAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

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